Methyl 7-bromoheptanoate
Overview
Description
Methyl 7-bromoheptanoate is an organic compound with the chemical formula C8H15BrO2. It is a brominated ester, specifically a methyl ester of 7-bromoheptanoic acid. This compound is used in various chemical syntheses and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-bromoheptanoate can be synthesized by reacting 7-bromoheptanoic acid with methanol. The reaction is typically carried out at room temperature, and a catalyst such as an acid or base can be added to accelerate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of 7-bromoheptanoic acid with methanol. This process is often conducted in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts like sulfuric acid or hydrochloric acid is common to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromoheptanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to form 7-bromoheptanoic acid and methanol in the presence of water and an acid or base catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Water with hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Depending on the nucleophile, products can include 7-hydroxyheptanoic acid, 7-aminoheptanoic acid, or 7-mercaptoheptanoic acid.
Reduction: 7-bromoheptanol.
Hydrolysis: 7-bromoheptanoic acid and methanol.
Scientific Research Applications
Methyl 7-bromoheptanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 7-bromoheptanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the presence of nucleophiles or reducing agents, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Ethyl 7-bromoheptanoate: Similar in structure but has an ethyl ester group instead of a methyl ester group.
Methyl 5-bromovalerate: A shorter chain brominated ester with similar reactivity.
Methyl 3-bromopropionate: An even shorter chain brominated ester used in similar types of reactions.
Uniqueness: Methyl 7-bromoheptanoate is unique due to its specific chain length and the position of the bromine atom, which makes it suitable for specific synthetic applications that require a seven-carbon chain with a terminal bromine atom.
Properties
IUPAC Name |
methyl 7-bromoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLUWIDTDLHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339145 | |
Record name | Methyl 7-bromoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54049-24-0 | |
Record name | Methyl 7-bromoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-bromoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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